molecular formula C19H17ClN2O3 B11368429 N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11368429
M. Wt: 356.8 g/mol
InChI Key: FAEVQGDIPCPKMA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chloro-2-methylphenyl and 4-ethoxyphenyl groups can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Pharmaceuticals: As a lead compound for the development of new drugs.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness can confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-3-24-14-9-7-13(8-10-14)18-11-17(22-25-18)19(23)21-16-6-4-5-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

FAEVQGDIPCPKMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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